2-[(2-Chloropyrimidin-4-yl)amino]ethanol
Overview
Description
2-[(2-Chloropyrimidin-4-yl)amino]ethanol is a useful research compound. Its molecular formula is C6H8ClN3O and its molecular weight is 173.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
2-Amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives, related to 2-[(2-Chloropyrimidin-4-yl)amino]ethanol, have been synthesized and evaluated for their anticancer properties. These compounds, including 2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one, showed significant potency against the human breast cancer cell line MCF7, indicating potential applications in cancer treatment (Patravale et al., 2014).
Inhibition of Fatty Acid Amide Hydrolase
Compounds like 1-Aryl-2-((6-aryl)pyrimidin-4-yl)amino)ethanols, structurally similar to this compound, have been identified as competitive inhibitors of fatty acid amide hydrolase (FAAH). This inhibition suggests potential therapeutic applications in pain management, as demonstrated in a rat model of neuropathic pain (Keith et al., 2014).
Antiviral Activity
Derivatives of 2-amino-3,4-dihydro-7-[2,3-dihydroxy-4-(hydroxymethyl)-1- cyclopentyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ones have shown selective inhibitory activities against the multiplication of HSV1 and HSV2 in cell culture. This indicates potential applications of related compounds in antiviral therapies (Legraverend et al., 1985).
Complexation with Metal Ions
Reactions involving 2-[(2-aminoethyl)amino]ethanol and pyridine-2-carbaldehyde, and subsequent complexation with CuII and CdII, have been studied. These complexes, such as trichlorido[(2-hydroxyethyl)({2-[(pyridin-2-ylmethylidene)amino]ethyl})azanium]copper(II) monohydrate, might have applications in the field of coordination chemistry and potentially in bioinorganic applications (Mardani et al., 2019).
Antioxidant Properties
Novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, related to this compound, have been synthesized and evaluated for their antioxidant properties. Some compounds in this series exhibited promising antioxidant activity, comparable to butylated hydroxytoluene, suggesting potential applications as antioxidants in pharmacological contexts (Rani et al., 2012).
Properties
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c7-6-9-2-1-5(10-6)8-3-4-11/h1-2,11H,3-4H2,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMJFUXSPYIYBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1NCCO)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406156 | |
Record name | 2-[(2-chloropyrimidin-4-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-06-1 | |
Record name | 2-[(2-chloropyrimidin-4-yl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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